4-Cyclopropoxy-2-iodo-3-(trifluoromethyl)pyridine
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Overview
Description
4-Cyclopropoxy-2-iodo-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H7F3INO and a molecular weight of 329.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-iodo-3-(trifluoromethyl)pyridine involves several steps. One common method includes the cyclopropanation of a suitable pyridine derivative followed by iodination and trifluoromethylation. The reaction conditions typically involve the use of reagents such as Selectfluor® for fluorination and iodine sources for iodination . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-2-iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its reactivity and ability to form stable complexes with various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Cyclopropoxy-2-iodo-3-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
2-Chloro-3-(trifluoromethyl)-4-iodopyridine: This compound has a similar structure but with a chlorine atom instead of a cyclopropoxy group.
4-(Trifluoromethyl)pyridine: This compound lacks the iodine and cyclopropoxy groups, making it less reactive in certain contexts.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and properties that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H7F3INO |
---|---|
Molecular Weight |
329.06 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F3INO/c10-9(11,12)7-6(15-5-1-2-5)3-4-14-8(7)13/h3-5H,1-2H2 |
InChI Key |
FYKMSDJOXFYLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)I)C(F)(F)F |
Origin of Product |
United States |
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